molecular formula C11H9F3O2 B7828618 (2E)-3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid

(2E)-3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid

Cat. No. B7828618
M. Wt: 230.18 g/mol
InChI Key: FQWLDBCKDYMZPY-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid” is a chemical compound with the molecular formula C11H9F3O212. The molecular weight of this compound is 230.1912. It is a research-use-only product1.



Synthesis Analysis

The specific synthesis path for this compound is not readily available in the search results. However, it’s worth noting that the compound is available for purchase for research purposes12.



Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9F3O2/c1-7-6-9 (11 (12,13)14)4-2-8 (7)3-5-10 (15)16/h2-6H,1H3, (H,15,16)/b5-3+3. This code provides a specific description of the compound’s molecular structure.



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not readily available in the search results.



Physical And Chemical Properties Analysis

The compound is a powder3. The boiling point and other specific physical and chemical properties are not provided in the search results12.


Future Directions

The future directions for the use or study of this compound are not readily available in the search results.


Please note that this information is based on the available data and may not be exhaustive. For more detailed information, further research or consultation with experts in the field may be necessary.


properties

IUPAC Name

(E)-3-[2-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7-6-9(11(12,13)14)4-2-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWLDBCKDYMZPY-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(F)(F)F)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid

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